2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
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Overview
Description
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a pyrimidine ring, an isoxazole ring, and a thioacetamide linkage, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, facilitating nucleophilic substitution.
Isoxazole Ring Synthesis: The isoxazole ring can be constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Final Coupling: The final step involves coupling the thioether-substituted pyrimidine with the isoxazole derivative using an acylation reaction, typically employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the pyrimidine and isoxazole rings can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether linkage, where nucleophiles such as amines or alkoxides can replace the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: H2O2, m-CPBA
Reducing Agents: NaBH4, LiAlH4
Bases: NaH, K2CO3
Acylation Reagents: DCC, DMAP
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Alcohols: From reduction of the carbonyl groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or a ligand for receptor binding studies. Its structural features suggest it could interact with biological macromolecules in specific ways, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, potentially serving as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The thioether and carbonyl groups could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide: Lacks the isoxazole ring, which may reduce its versatility in chemical reactions.
N-(3-methylisoxazol-5-yl)acetamide: Lacks the pyrimidine and thioether groups, potentially limiting its biological activity.
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(phenyl)acetamide: Contains a phenyl group instead of the isoxazole ring, which could alter its chemical and biological properties.
Uniqueness
The combination of a pyrimidine ring, an isoxazole ring, and a thioacetamide linkage makes 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide unique. This structure allows for a wide range of chemical reactions and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-6-4-12-11(17)14-10(6)19-5-8(16)13-9-3-7(2)15-18-9/h3-4H,5H2,1-2H3,(H,13,16)(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASVNWDGFVVZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=C(C=NC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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